Z-Tyr-OH
Overview
Description
Z-Tyr-OH is an organic compound with the chemical formula C17H17NO5. It is a derivative of the amino acid tyrosine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is commonly used in organic synthesis, particularly in the synthesis of peptides, as it helps to prevent unwanted side reactions involving the amino group of tyrosine .
Mechanism of Action
Target of Action
Z-Tyr-OH, also known as N-Benzyloxycarbonyl-L-tyrosine, is a derivative of the amino acid tyrosine . Tyrosine is involved in numerous biochemical processes and is found in the active sites of many enzymes, playing a crucial role in protein-protein and protein-ligand interactions
Mode of Action
It’s known that tyrosine residues can undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can significantly alter the function of the proteins in which the tyrosine residues are present. As a tyrosine derivative, this compound may interact with its targets in a similar manner, potentially influencing these post-translational modifications.
Biochemical Pathways
Tyrosine is involved in several biochemical pathways. It plays a role in the synthesis of proteins, as it is one of the 20 standard amino acids used by cells for this purpose . Additionally, tyrosine residues can be phosphorylated by protein kinases, which is a key aspect of signal transduction processes
Pharmacokinetics
Tyrosine is well-absorbed and distributed throughout the body, where it can be incorporated into proteins or metabolized further . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied in more detail to provide a comprehensive understanding of its bioavailability and pharmacokinetics.
Result of Action
This could have wide-ranging effects, given the many roles of tyrosine in cellular processes .
Biochemical Analysis
Biochemical Properties
N-Cbz-L-tyrosine is involved in various biochemical processes. It interacts with several enzymes, proteins, and other biomolecules. For instance, tyrosine hydroxylase, an enzyme that catalyzes the first step in the biosynthesis of catecholamines, interacts with N-Cbz-L-tyrosine . This interaction is crucial for the regulation of its activity and the control of catecholamine synthesis .
Cellular Effects
N-Cbz-L-tyrosine influences cell function by interacting with various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it is involved in the regulation of tyrosine hydroxylase activity, which plays a central role in controlling the synthesis of catecholamines . These catecholamines are involved in many diseases, including neurological disorders, hypertension, and diabetes mellitus .
Molecular Mechanism
The molecular mechanism of N-Cbz-L-tyrosine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to tyrosine hydroxylase, influencing its activity and thereby controlling the synthesis of catecholamines .
Metabolic Pathways
N-Cbz-L-tyrosine is involved in the tyrosine metabolism pathway . It interacts with enzymes such as tyrosine hydroxylase
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Tyr-OH can be synthesized by reacting L-tyrosine with N-benzyloxycarbonyl chloride. The process involves dissolving L-tyrosine in a sodium alkaline solution and then adding N-benzyloxycarbonyl chloride. The reaction is promoted by magnetic stirring. After the reaction is complete, the mixture is neutralized with aqueous ammonia or hydrochloric acid to obtain N-benzyloxycarbonyl-L-tyrosine .
Industrial Production Methods
In industrial settings, the synthesis of N-benzyloxycarbonyl-L-tyrosine follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Z-Tyr-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation is typically performed using palladium on carbon (Pd/C) as the catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Z-Tyr-OH has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions involving the amino group of tyrosine.
Biology: It serves as a building block for the synthesis of peptides and proteins used in biological studies.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various biochemical reagents and intermediates.
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy-L-tyrosine: Another derivative of tyrosine with a similar protecting group.
N-Carbobenzoxy-L-phenylalanine: A derivative of phenylalanine with a benzyloxycarbonyl group.
N-Carbobenzoxy-L-tryptophan: A derivative of tryptophan with a benzyloxycarbonyl group.
Uniqueness
Z-Tyr-OH is unique due to its specific structure, which combines the properties of tyrosine with the protective benzyloxycarbonyl group. This combination makes it particularly useful in peptide synthesis, where selective protection of functional groups is essential .
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMUCXATQAAMN-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313627 | |
Record name | Carbobenzoxy-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164-16-5 | |
Record name | Carbobenzoxy-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1164-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbobenzoxy-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(benzyloxy)carbonyl]-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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